ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial processes. This compound features a complex structure that includes a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable scaffold in chemical synthesis and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, which is then functionalized to introduce the amino group. The subsequent steps involve the formation of the butyl chain and the carbamate group. Key reagents often include naphthalene-1,4-dione, ethyl chloroformate, and butylamine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and scalability. The use of automated reactors and precise control systems helps maintain consistent reaction conditions, reducing the risk of impurities and increasing overall yield. Industrial synthesis also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the butyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring typically yields naphthoquinones, while reduction can produce dihydronaphthalene derivatives. Substitution reactions can result in a wide range of functionalized naphthalene compounds.
Scientific Research Applications
Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmacophore in drug design, particularly for developing anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring can intercalate with DNA, affecting transcription and replication processes. The carbamate group may inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered cellular functions. These interactions can trigger various biochemical pathways, resulting in therapeutic effects or biological responses.
Comparison with Similar Compounds
Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate can be compared with other naphthalene-based compounds, such as:
Naphthalene-1,4-dione: Known for its use in redox reactions and as a precursor in organic synthesis.
Naphthalene-2-carboxylic acid: Utilized in the production of dyes and pigments.
Naphthalene-1,8-dicarboxylic anhydride: Employed in the synthesis of polyimides and other high-performance polymers.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-23-17(22)19-10-6-5-9-18-14-11-15(20)12-7-3-4-8-13(12)16(14)21/h3-4,7-8,11,18H,2,5-6,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIIJSNERLZMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.